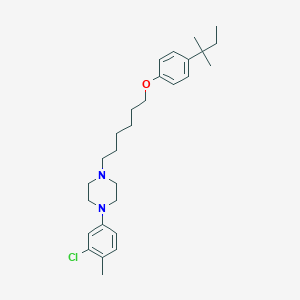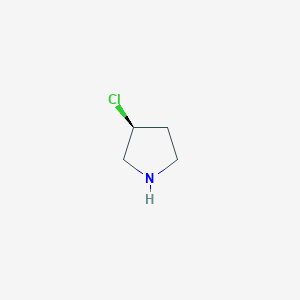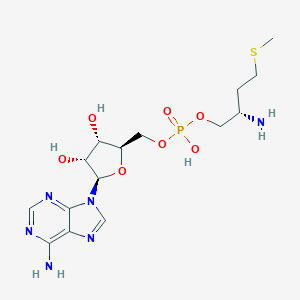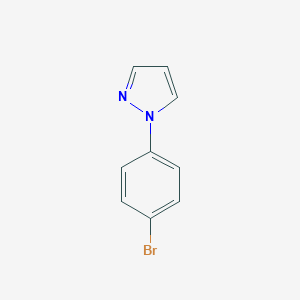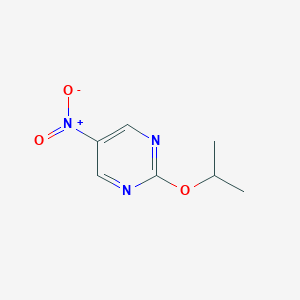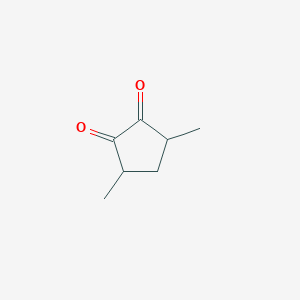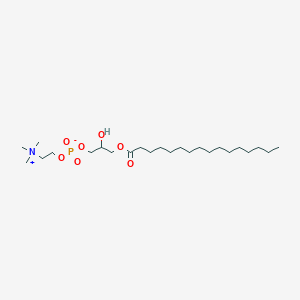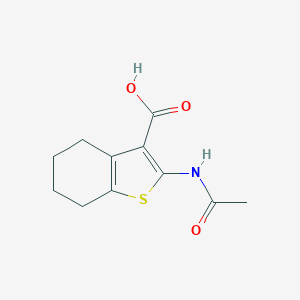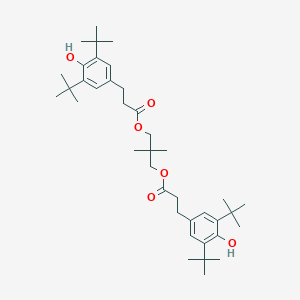
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), also known as Irganox 1098, is a synthetic antioxidant commonly used in the polymer industry. It is a white crystalline powder that is soluble in organic solvents such as acetone, benzene, and ethyl acetate. Irganox 1098 is widely used in the production of plastics, rubber, and other materials to prevent degradation caused by oxidation.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 involves the inhibition of free radical formation and the termination of free radical chain reactions. It works by donating hydrogen atoms to free radicals, which neutralizes their reactivity and prevents them from causing further damage to the polymer.
Effets Biochimiques Et Physiologiques
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 has low toxicity and is not expected to have any significant biochemical or physiological effects on humans. However, it may cause skin irritation and eye irritation upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 in lab experiments include its high stability, low volatility, and effectiveness in preventing polymer degradation. Its limitations include its relatively high cost and the need for specialized equipment and procedures to handle it safely.
Orientations Futures
Future research on 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 could focus on its potential applications in new areas such as medicine and biotechnology. It could also involve the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies could investigate the long-term effects of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 on the environment and human health.
Méthodes De Synthèse
The synthesis of 2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 involves the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at elevated temperatures and under an inert atmosphere to prevent oxidation of the reactants.
Applications De Recherche Scientifique
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) 1098 has been extensively studied for its antioxidant properties and its potential applications in various fields. It has been shown to be effective in protecting polymers from degradation caused by heat, light, and oxygen. It is also used in the food industry as a preservative to prevent oxidation of fats and oils.
Propriétés
Numéro CAS |
10493-50-2 |
|---|---|
Nom du produit |
2,2-Dimethyl-1,3-propanediyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
Formule moléculaire |
C39H60O6 |
Poids moléculaire |
624.9 g/mol |
Nom IUPAC |
[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2-dimethylpropyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C39H60O6/c1-35(2,3)27-19-25(20-28(33(27)42)36(4,5)6)15-17-31(40)44-23-39(13,14)24-45-32(41)18-16-26-21-29(37(7,8)9)34(43)30(22-26)38(10,11)12/h19-22,42-43H,15-18,23-24H2,1-14H3 |
Clé InChI |
BYOVXTQEHIZGIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(C)(C)COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(C)(C)COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Autres numéros CAS |
10493-50-2 |
Synonymes |
Bis[3-[3,5-di(tert-butyl)-4-hydroxyphenyl]propionic acid]2,2-dimethyltrimethylene ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



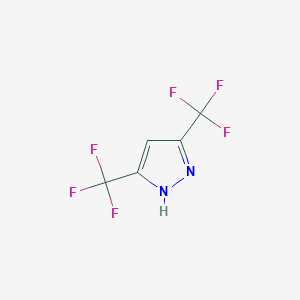

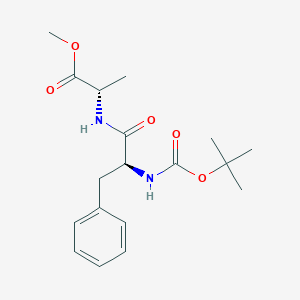

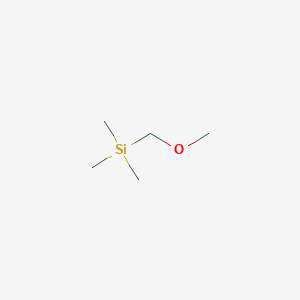
![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)
